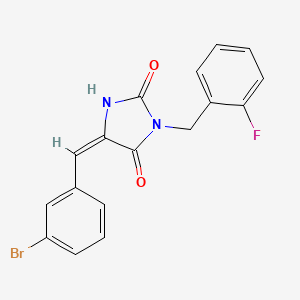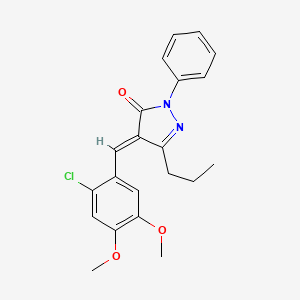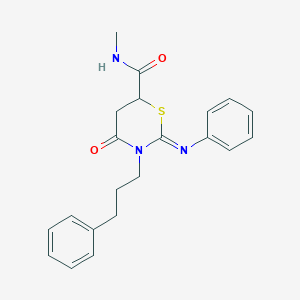![molecular formula C22H20ClN7O3S2 B15029572 N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15029572.png)
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyridazinyl group, a sulfonamide linkage, and a triazole ring
Méthodes De Préparation
The synthesis of N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
-
Formation of the Chloropyridazinyl Intermediate: : The synthesis begins with the chlorination of pyridazine to form 6-chloropyridazine. This step is usually carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under reflux conditions.
-
Sulfonamide Formation: : The chloropyridazinyl intermediate is then reacted with 4-aminobenzenesulfonamide to form the sulfonamide linkage. This reaction is typically performed in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.
-
Triazole Ring Formation: : The next step involves the synthesis of the triazole ring. This is achieved by reacting 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol with the sulfonamide intermediate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
-
Final Coupling: : The final step involves the coupling of the triazole intermediate with 2-bromoacetamide to form the desired compound. This reaction is typically performed in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Analyse Des Réactions Chimiques
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
-
Reduction: : Reduction reactions can be performed on the nitro or carbonyl groups present in the compound. Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridazinyl group. Common nucleophiles include amines, thiols, and alkoxides.
-
Hydrolysis: : The compound can undergo hydrolysis reactions, particularly at the amide linkage, to form the corresponding carboxylic acid and amine. Common hydrolyzing agents include acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide).
Applications De Recherche Scientifique
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:
-
Medicinal Chemistry: : The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . It has also been investigated for its antimicrobial and anti-inflammatory properties.
-
Biological Research: : The compound is used as a tool in biological research to study the effects of sulfonamide and triazole derivatives on various biological processes. It has been used in cell viability assays and enzyme inhibition studies .
-
Industrial Applications: : The compound has potential applications in the development of new materials and catalysts due to its unique chemical structure and reactivity. It has been investigated for its potential use in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases and proteases, by binding to their active sites and preventing their normal function . This inhibition can lead to the disruption of cellular processes such as cell proliferation, apoptosis, and signal transduction. The compound’s sulfonamide and triazole moieties play a crucial role in its binding affinity and specificity towards these molecular targets.
Comparaison Avec Des Composés Similaires
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:
-
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide: : This compound has a similar structure but contains an imidazole ring instead of a triazole ring. It has been investigated for its potential as an anticancer and antimicrobial agent .
-
N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanamide: : This compound contains a hexahydroisoindole moiety and has been studied for its anti-inflammatory and analgesic properties .
-
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide: : This compound has a similar structure but contains a diphenylimidazole ring. It has been investigated for its potential as an anticancer and antimicrobial agent .
Propriétés
Formule moléculaire |
C22H20ClN7O3S2 |
|---|---|
Poids moléculaire |
530.0 g/mol |
Nom IUPAC |
N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H20ClN7O3S2/c1-2-30-21(15-6-4-3-5-7-15)27-28-22(30)34-14-20(31)24-16-8-10-17(11-9-16)35(32,33)29-19-13-12-18(23)25-26-19/h3-13H,2,14H2,1H3,(H,24,31)(H,26,29) |
Clé InChI |
PFXUZVVVGKTLCD-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(C=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B15029490.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B15029491.png)


![ethyl 6-[4-(allyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15029512.png)

![5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15029530.png)
![Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B15029534.png)



![(3Z)-1-benzyl-3-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15029561.png)
![3-(3-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B15029586.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B15029594.png)
